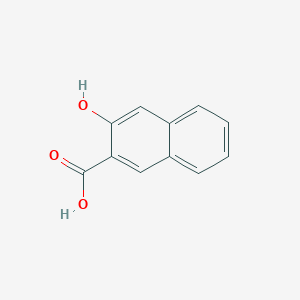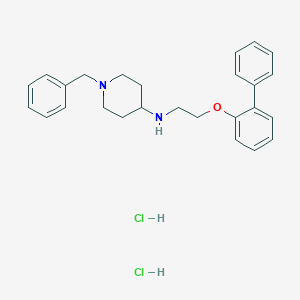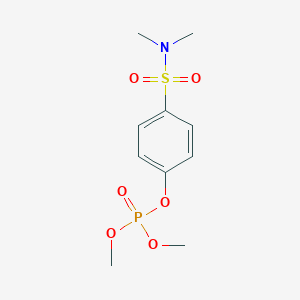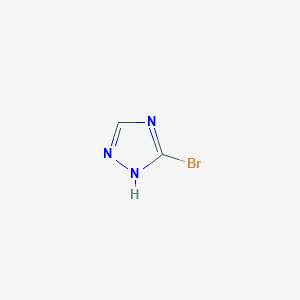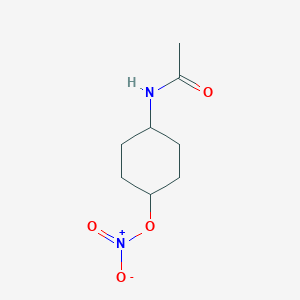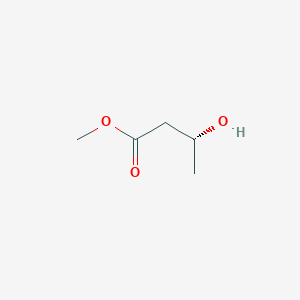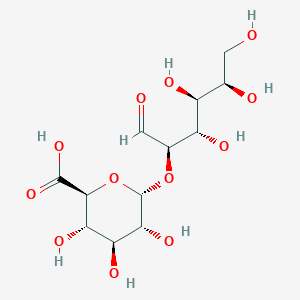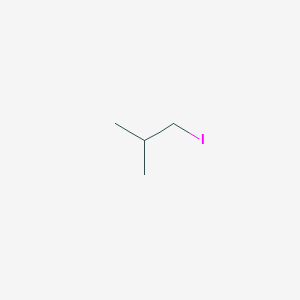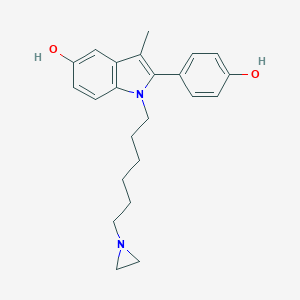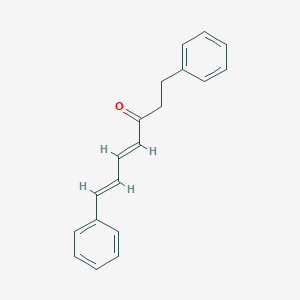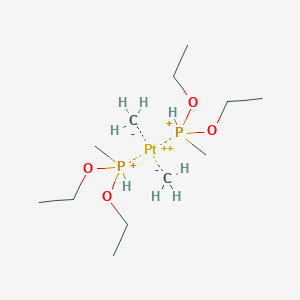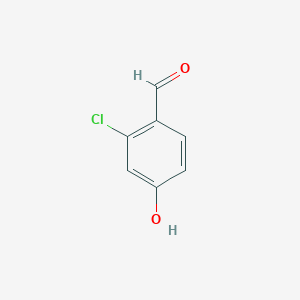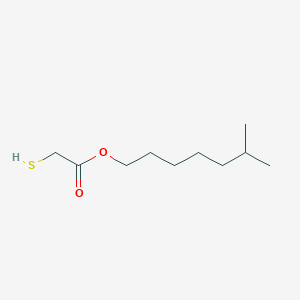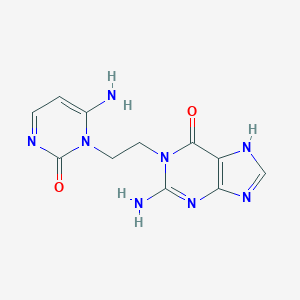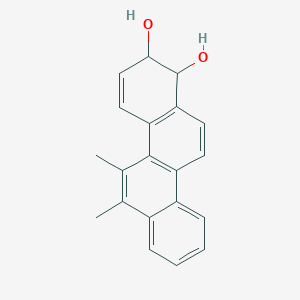
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon that is found in coal tar and crude oil. The synthesis method of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- involves the reduction of chrysene using sodium borohydride, which results in the formation of the diol.
Mechanism Of Action
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of enzymes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been shown to have anti-inflammatory and antioxidant effects. In a study by Yang et al. (2017), treatment with this compound reduced the levels of pro-inflammatory cytokines and oxidative stress markers in the lungs of mice with acute lung injury.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new therapeutics. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-. One potential direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, the development of novel formulations of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesis Methods
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- was first reported by Takahashi et al. in 2002. The authors used sodium borohydride as a reducing agent to convert chrysene to the diol. The reaction was carried out in methanol at room temperature and yielded a white solid product. The purity of the product was confirmed by NMR spectroscopy.
Scientific Research Applications
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been studied for its potential therapeutic applications. In a study by Yang et al. (2017), the authors investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that treatment with 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- significantly reduced inflammation and oxidative stress in the lungs.
properties
CAS RN |
139347-84-5 |
|---|---|
Product Name |
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- |
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3 |
InChI Key |
CSMHMLMIHIBHMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Canonical SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
synonyms |
1,2-DDDC 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



